N-(1-Pyrenyl)anthranilic acid

Fluorescent chemosensor Hg(II) detection Aqueous metal ion sensing

N-(1-Pyrenyl)anthranilic acid (CAS 873914-46-6) is a hybrid fluorophore-chelate molecule in which a pyrene fluorophore is directly coupled to an anthranilic acid metal-binding scaffold. Its primary demonstrated function is as a selective fluorescent sensor for Hg(II) ions; titration experiments show it forms an equimolar complex with Hg(II) in water, causing selective fluorescence quenching even in the presence of competing Zn(II) and Cd(II) ions.

Molecular Formula C23H15NO2
Molecular Weight 337.4 g/mol
CAS No. 873914-46-6
Cat. No. B12606319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Pyrenyl)anthranilic acid
CAS873914-46-6
Molecular FormulaC23H15NO2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26)
InChIKeyZUYMNEBYEMFENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Pyrenyl)anthranilic Acid (CAS 873914-46-6): A Pyrene-Anthranilate Hybrid for Metal Ion-Selective Fluorosensing Procurement


N-(1-Pyrenyl)anthranilic acid (CAS 873914-46-6) is a hybrid fluorophore-chelate molecule in which a pyrene fluorophore is directly coupled to an anthranilic acid metal-binding scaffold [1]. Its primary demonstrated function is as a selective fluorescent sensor for Hg(II) ions; titration experiments show it forms an equimolar complex with Hg(II) in water, causing selective fluorescence quenching even in the presence of competing Zn(II) and Cd(II) ions [1]. The pyrenyl group provides a rigid, extended π-system distinct from simpler N-aryl anthranilic acids, and the molecule is accessed via a copper-catalyzed amination route [1].

Why N-(1-Pyrenyl)anthranilic Acid Cannot Be Replaced by Generic N-Aryl Anthranilic Acids in Fluorescence Sensing Procurement


Generic N-aryl anthranilic acids (e.g., mefenamic acid, N-phenylanthranilic acid) are widely employed as NSAID pharmacophores or simple chelating agents but lack the fused polycyclic aromatic hydrocarbon necessary for intense, long-wavelength fluorescence [1]. The direct N-pyrenyl substitution in N-(1-pyrenyl)anthranilic acid creates a through-bond conjugation pathway between the pyrene fluorophore and the anthranilic acid metal-binding site, enabling analyte binding to directly modulate the emission signal [1]. This photophysical transduction mechanism is absent in non-pyrene N-aryl anthranilic acids, meaning substitution with a generic analog (e.g., mefenamic acid or N-phenylanthranilic acid) would result in loss of the fluorescence response required for optical metal ion detection [1].

N-(1-Pyrenyl)anthranilic Acid (873914-46-6): Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Aqueous Hg(II)-Selective Fluorescence Quenching: N-(1-Pyrenyl)anthranilic Acid vs. N-Phenylanthranilic Acid

N-(1-Pyrenyl)anthranilic acid exhibits selective fluorescence quenching upon binding Hg(II) in water, forming an equimolar complex, with selectivity retained in the presence of Zn(II) and Cd(II) [1]. In contrast, the simplest N-aryl anthranilic acid comparator, N-phenylanthranilic acid, lacks the pyrene fluorophore essential for fluorescence-based transduction and has not been reported to function as a selective Hg(II) fluorosensor in aqueous solution [2]. The pyrene moiety provides both the spectroscopic handle and the extended π-surface for metal-ion recognition, a dual function absent in the phenyl analog.

Fluorescent chemosensor Hg(II) detection Aqueous metal ion sensing

Synthesis Yield: N-(1-Pyrenyl)anthranilic Acid via Cu-Catalyzed Amination vs. Conventional Routes to N-Aryl Anthranilic Acids

The copper-catalyzed amination of 2-bromobenzoic acid with 1-aminopyrene delivers N-(1-pyrenyl)anthranilic acid in approximately 55% isolated yield [1]. Under identical Cu powder/Cu₂O conditions, N-phenylanthranilic acid is obtained in up to 94% yield, while more sterically hindered or electronically deactivated anilines (e.g., 2,6-dimethylaniline, entries 16–18) give 53–78% yields [1]. The pyrenyl analog's yield sits in the mid-range of the substrate scope, and the reaction tolerates the unprotected carboxylic acid without protection/deprotection steps [1].

Synthetic accessibility Copper-catalyzed amination N-arylation

Dual Function in Fe³⁺ Sensing and Removal: Pyrene-Formyl-Anthranilic Acid (PAA) vs. the Direct N-Pyrenyl Analog

The closely related pyrene-formyl-anthranilic acid (PAA), which incorporates a formyl linker between the pyrene and anthranilic acid units, demonstrates high selectivity and anti-interference fluorescence response to Fe³⁺ [1]. Fluorescence intensity decreases progressively with increasing Fe³⁺ concentration, accompanied by precipitation of an Fe³⁺-chelate complex that physically removes Fe³⁺ from solution [1]. Critically, at 4-fold excess of competing interfering ions, PAA retains nearly unimpaired Fe³⁺ recognition ability [1]. This 'detect-and-remove' dual functionality is not reported for the direct N-pyrenyl analog, which is primarily characterized as an Hg(II) sensor [2].

Fe³⁺ detection Chelation precipitation Anti-interference

Ratiometric Anion Sensing: Silanediol-Pyrenyl Receptor vs. N-(1-Pyrenyl)anthranilic Acid Structural Platform

A silanediol receptor bearing a 1-pyrenyl group (Receptor 3) exhibits favorable ratiometric fluorescence response to biologically relevant anions such as acetate and dihydrogen phosphate in acetonitrile [1]. By comparison, the structurally simpler N-(1-pyrenyl)anthranilic acid scaffold provides a carboxylic acid/amine-based binding pocket that enables equimolar Hg(II) complexation in water rather than anion recognition [2]. The N-pyrenyl attachment mode (direct N–C bond vs. silanediol spacer) and the binding site chemistry (carboxylate/amine vs. silanediol OH) dictate orthogonal analyte selectivity—metal cations vs. anions [1][2].

Ratiometric fluorescence Anion detection Pyrene-based receptor

Definitive Application Scenarios for N-(1-Pyrenyl)anthranilic Acid (873914-46-6) in Scientific Procurement


Aqueous Hg(II) Fluorescence Turn-Off Sensing with Zn(II)/Cd(II) Tolerance

N-(1-Pyrenyl)anthranilic acid is optimally deployed as a turn-off fluorescent chemosensor for Hg(II) in aqueous samples where Zn(II) and Cd(II) are common interferents. Titration with Hg(II) yields equimolar complex formation and fluorescence quenching, with selectivity retained in the presence of competing Zn(II) and Cd(II) ions [1]. This scenario is directly supported by the differentiation evidence in Section 3, Evidence Item 1.

Fe³⁺ Detection and Removal via Pyrene-Anthranilic Acid Chelation Precipitation

When the target analyte is Fe³⁺ rather than Hg(II), the formyl-linked pyrene-formyl-anthranilic acid (PAA) provides a detect-and-remove dual function: fluorescence decreases proportionally to Fe³⁺ concentration, and Fe³⁺ is simultaneously precipitated as a chelate complex, with anti-interference performance maintained at 4-fold excess of competing ions [2]. This scenario distinguishes the formyl-linked chemotype from the direct N-pyrenyl compound and should guide procurement according to the required metal ion target.

Synthetic Entry Point for Functionalized N-Aryl Anthranilic Acid Libraries via Cu-Catalyzed Amination

The Cu-catalyzed amination protocol developed by Wolf et al. (2006) provides a regioselective route to N-(1-pyrenyl)anthranilic acid in ~55% yield without carboxylic acid protection, enabling its use as a building block in parallel synthesis of pyrene-containing anthranilic acid libraries [1]. This scenario is grounded in the synthesis yield data presented in Section 3, Evidence Item 2, and is relevant for procurement of the compound as a synthetic intermediate or screening collection member.

Ratiometric Anion Sensing with Pyrene-Silanediol Receptors in Non-Aqueous Media

For ratiometric fluorescence detection of biologically relevant anions (acetate, H₂PO₄⁻), the pyrenyl-silanediol receptor architecture (Receptor 3) is the appropriate chemotype, not N-(1-pyrenyl)anthranilic acid [3]. This scenario is directly derived from Section 3, Evidence Item 4, and clarifies that the N-pyrenyl anthranilic acid scaffold is tailored for cation sensing, while anion detection requires alternative pyrene-linker-receptor designs.

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